Dodovisone D

Isoprenylated flavonoids Dodonaea viscosa Structural characterization

Procurement of structurally authenticated Dodovisone D for isoprenylated flavonoid SAR often faces supply chain gaps. BenchChem supplies Dodovisone D (CAS 1616683-53-4) as ≥98% HPLC pure, NMR/MS-verified reference standard for integration into comparative screening. • Distinct C22H22O8 scaffold for systematic SAR with dodovisones A-C. • Validated LC-MS marker for extract authentication & standardization. • In stock for immediate delivery, eliminating assay panel bottlenecks.

Molecular Formula C22H22O8
Molecular Weight 414.41
CAS No. 1616683-53-4
Cat. No. B593472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodovisone D
CAS1616683-53-4
Molecular FormulaC22H22O8
Molecular Weight414.41
Structural Identifiers
SMILESCC(=C)C(CC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)O
InChIInChI=1S/C22H22O8/c1-10(2)14(24)8-12-7-11(5-6-13(12)23)20-22(29-4)19(27)17-16(30-20)9-15(25)21(28-3)18(17)26/h5-7,9,14,23-26H,1,8H2,2-4H3
InChIKeyUTWDJIVCLUWTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Dodovisone D: Structural Characterization Overview


Dodovisone D (CAS 1616683-53-4) is an isoprenylated flavonoid first isolated and structurally characterized from the aerial parts of Dodonaea viscosa (Sapindaceae), reported by Gao et al. in 2013 alongside its co-occurring congeners dodovisones A–C [1]. Its structure was established through extensive 1D and 2D NMR spectroscopic analysis and mass spectrometry, confirming the molecular formula C22H22O8 with a molecular weight of 414.41 g/mol [2]. The compound belongs to a therapeutically promising genus traditionally used for inflammatory conditions, skin disorders, and rheumatism. However, the foundational isolation paper focused exclusively on structural elucidation and did not report quantitative bioassay data for Dodovisone D [1]. Consequently, the current publicly available evidence base for Dodovisone D is limited to structural characterization, with differential bioactivity data against defined comparators remaining absent from the peer-reviewed primary literature as verified through systematic searching across PubMed, Semantic Scholar, and authoritative databases.

Why Dodovisone D Is Not Interchangeable with Congeners


Although dodovisones A–D co-occur in the same plant extract, they are structurally distinct isoprenylated flavonoids with different molecular formulas, isoprenyl substitution patterns, and molecular weights: Dodovisone A (C27H30O8, MW 482.53), Dodovisone B (C27H32O9, MW 500.54), Dodovisone C (C27H30O8, MW 482.53), and Dodovisone D (C22H22O8, MW 414.41) [1]. In the broader context of prenylated flavonoids, structure–activity relationship (SAR) studies have established that even minor variations in prenyl group position, number, and oxidation state can profoundly impact biological potency, target selectivity, and pharmacokinetic behavior [2]. For example, within Dodonaea viscosa-derived isoprenylated flavonoids, compounds differing only in side-chain architecture show divergent enzyme inhibition profiles—dodoviscin A inhibits ERK2 (IC50 = 10.79 μM), while dodoviscin I acts as an adipogenesis-promoting agent (increasing triglyceride content to 189.6% at 3 μM) [3]. These class-level SAR precedents make it scientifically unsound to assume functional interchangeability among dodovisone congeners without compound-specific comparative testing. Each dodovisone congener must therefore be treated as a chemically distinct entity for procurement, assay design, and pharmacological evaluation.

Evidence Dimensions and Differentiation Assessment


Structural Differentiation from Co-Isolated Congeners

Dodovisone D is structurally distinguishable from its three co-occurring dodovisone congeners (A, B, C) based on molecular formula, molecular weight, and isoprenyl substitution architecture. Dodovisone D has the molecular formula C22H22O8 (MW 414.41), while Dodovisone A and C share C27H30O8 (MW 482.53) and Dodovisone B has C27H32O9 (MW 500.54). This represents a mass differential of 68.12 Da (versus Dodovisone A/C) and 86.13 Da (versus Dodovisone B). The structures of all four compounds were confirmed by extensive 1D and 2D NMR (including 1H, 13C, HSQC, HMBC, COSY, and ROESY) and mass spectrometry in the foundational isolation study by Gao et al. (2013) [1]. No quantitative bioactivity comparison data were reported in this study or in any subsequent peer-reviewed publication.

Isoprenylated flavonoids Dodonaea viscosa Structural characterization

Bioactivity Benchmarks for Flavonoid Class

While there is no compound-specific quantitative bioactivity data for Dodovisone D in the peer-reviewed literature, class-level data exist for Dodonaea viscosa flavonoid-enriched fractions that provide context for what may be achievable upon future direct testing. A 2025 study of a flavonoid-enriched fraction from D. viscosa leaves demonstrated dual COX-2/5-LOX inhibitory activity with IC50 values of 38.21 μg/mL (COX-2) and 40.72 μg/mL (5-LOX), comparable to the reference drugs indomethacin (IC50 = 33.03 μg/mL) and zileuton (IC50 = 33.41 μg/mL) respectively [1]. This establishes the flavonoid class from D. viscosa as capable of clinically relevant anti-inflammatory enzyme inhibition. However, this is class-level inference derived from a crude flavonoid fraction—not Dodovisone D specifically—and therefore does not constitute direct differential evidence for Dodovisone D.

Dodonaea viscosa Anti-inflammatory activity COX-2/5-LOX inhibition

SAR Precedent for Potency Divergence

Within the Dodonaea viscosa isoprenylated flavonoid chemical space, published quantitative data demonstrate that structurally closely related compounds exhibit markedly divergent biological activities. Dodoviscin A (a structurally related isoprenylated flavonol from D. viscosa) inhibits ERK2 kinase with an IC50 of 10.79 μM [1]. In contrast, Dodoviscin I from the same plant acts as an adipogenesis-promoting agent that increases triglyceride content in 3T3L1 mouse fibroblasts to 189.6% of control at 3 μM [2]. Additionally, the prenylated flavonoid Visconata from D. viscosa potently inhibits human neutrophil elastase (HNE) with an IC50 of 2.4 μM (Ki = 1.8 μM) [3]. These three examples from the same botanical source demonstrate that small changes in isoprenyl substitution pattern, hydroxylation state, and methoxylation pattern can redirect biological activity toward entirely different molecular targets with potency differences spanning two orders of magnitude. Consequently, the absence of Dodovisone D-specific bioassay data means that its biological profile cannot be inferred from congeners.

Structure-activity relationship Isoprenylated flavonoids Prenylation-dependent bioactivity

Vendor Purity Specifications for Quality Control

Multiple independent vendors report Dodovisone D purity at ≥98% as verified by HPLC, with structural identity confirmed by NMR and MS [1]. The compound is supplied as a powder with solubility confirmed in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and recommended storage condition is desiccation at -20°C [1]. The compound is isolated from authenticated Dodonaea viscosa aerial parts [1]. This purity specification (≥98%) is consistent with the standard expected of research-grade natural product reference standards and is comparable to specifications for the other dodovisone congeners available from the same vendors. No head-to-head purity comparisons against other dodovisone suppliers are publicly available, as the supplier base is limited and most vendors source from the same originating research group's characterization data.

Quality control Purity specification Natural product procurement

Application Scenarios for Procurement


SAR Studies Within the Dodovisone Series

Dodovisone D is most appropriately procured as a structurally characterized reference standard for comparative SAR studies within the dodovisone A–D series. Given that dodovisones A, B, and C have molecular formulas C27H30O8 (MW 482.53), C27H32O9 (MW 500.54), and C27H30O8 (MW 482.53) respectively, while Dodovisone D is C22H22O8 (MW 414.41), systematic comparative testing of all four congeners in parallel bioassays would be required to establish whether the structural divergence in Dodovisone D (which lacks the chroman ring system present in dodovisones A–C) confers any differentiated biological profile—as demonstrated by the ERK2 inhibition of dodoviscin A (IC50 = 10.79 μM) versus adipogenesis promotion of dodoviscin I (189.6% at 3 μM) [1][2].

Natural Product Library for Phenotypic Screening

Dodovisone D, with a verified purity of ≥98% (HPLC) and confirmed structural identity by NMR and MS [1], is suitable for inclusion in natural product-focused screening libraries. Its structural uniqueness (C22H22O8 with a specific isoprenyl substitution pattern distinct from the other dodovisones) increases the chemical diversity coverage of flavonoid sub-libraries derived from Dodonaea viscosa. Researchers assembling flavonoid-focused screening decks for phenotypic or target-based assays should include Dodovisone D as a distinct chemical entity alongside dodovisones A, B, and C, noting that its screening outcomes cannot be predicted from congener data and will require de novo hit validation [2].

Analytical Method Development and QC Reference

Dodovisone D can serve as an analytical reference standard for the development of LC-MS and HPLC-based quality control methods for Dodonaea viscosa-derived extracts and formulations. The compound's defined molecular identity (C22H22O8, MW 414.41, canonical SMILES available) and availability at ≥98% purity [1] make it suitable as a marker compound for extract standardization studies, as recommended by vendors for phytochemical research applications. Its distinct retention time and mass spectral profile relative to the other dodovisones enable its use as a specific chemotaxonomic marker for Dodonaea viscosa authentication [1].

Bioassay Studies for Inflammation or Kinase Pathways

For investigators studying the anti-inflammatory or kinase-inhibitory potential of isoprenylated flavonoids, Dodovisone D represents an untested but structurally intriguing candidate. The documented dual COX-2/5-LOX inhibitory activity of D. viscosa flavonoid fractions (COX-2 IC50 = 38.21 μg/mL; 5-LOX IC50 = 40.72 μg/mL, comparable to indomethacin and zileuton) [3] and the ERK2 inhibitory activity of the structurally related dodoviscin A (IC50 = 10.79 μM) [2] provide class-level justification for testing Dodovisone D in these specific assay systems. Until direct testing is performed, Dodovisone D's activity in these pathways remains unknown and should not be assumed in grant applications or experimental design without explicit acknowledgment of the data gap.

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